2-(Methylsulfanyl)-3-oxo-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-3-oxo-N-phenylbutanamide is an organic compound that features a methylsulfanyl group, a ketone, and an amide linked to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-3-oxo-N-phenylbutanamide can be achieved through several methods. One common approach involves the reaction of 2-methylsulfanyl-N-phenacylpyridinium salts with appropriate reagents . The reaction conditions typically include the use of a base such as piperidine, which acts both as a base and a nucleophile, facilitating the transformation of the salts into the desired product at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfanyl)-3-oxo-N-phenylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that may interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Methylsulfanyl)-3-oxo-N-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of properties that make it suitable for specific research and industrial applications.
Properties
CAS No. |
52793-14-3 |
---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-methylsulfanyl-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C11H13NO2S/c1-8(13)10(15-2)11(14)12-9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,12,14) |
InChI Key |
JHGBRTCQRLOYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.